Acetoacetic Acid

説明

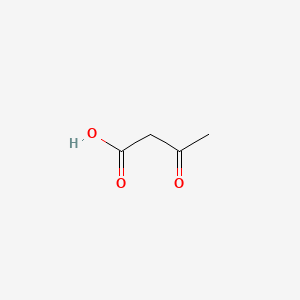

Structure

3D Structure

特性

IUPAC Name |

3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHALXBUFZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202441 | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-50-4 | |

| Record name | Acetoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36.5 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Acetoacetic Acid in Cellular Metabolism: From Energy Substrate to Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Acetoacetic Acid

This compound is a ketone body and a weak organic acid that serves as a crucial alternative energy source when glucose availability is limited.[1][2] Produced predominantly in the liver from the breakdown of fatty acids, it plays a vital role in fueling extrahepatic tissues such as the brain, heart, and skeletal muscles, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][3] Beyond its metabolic function, emerging research has highlighted its role as a signaling molecule, influencing cellular processes like gene expression.[4][5]

Synthesis of this compound (Ketogenesis)

Ketogenesis is the metabolic pathway responsible for the production of ketone bodies, including this compound. This process occurs primarily within the mitochondria of liver cells.[3][6]

Location and Precursors

The primary site of ketogenesis is the liver. The precursors for this pathway are fatty acids and ketogenic amino acids, which are converted into acetyl-CoA.[3][6]

Key Enzymes and Regulatory Steps

The synthesis of this compound from acetyl-CoA involves a series of enzymatic reactions:

-

Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[7][8]

-

HMG-CoA Synthase: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6][7]

-

HMG-CoA Lyase: HMG-CoA is cleaved to produce this compound and acetyl-CoA.[6][7]

Regulation of Ketogenesis

The rate of ketogenesis is tightly regulated by hormonal signals and substrate availability. Insulin is the primary hormonal inhibitor of ketogenesis, while glucagon, cortisol, and catecholamines stimulate the process by increasing the availability of free fatty acids.[6][7] A low insulin-to-glucagon ratio is a key trigger for ketogenesis.

Caption: The metabolic pathway of ketogenesis, highlighting the key enzymes and regulatory hormones.

Catabolism of this compound (Ketolysis)

Ketolysis is the process by which this compound is broken down in extrahepatic tissues to be used as an energy source. The liver, despite producing ketone bodies, cannot utilize them as it lacks the necessary enzyme, SCOT.[9]

Location and Conversion to Acetyl-CoA

Ketolysis occurs in the mitochondria of tissues such as the brain, heart, and skeletal muscle.[10] this compound is converted back into acetyl-CoA, which can then enter the citric acid cycle for energy production.[6]

Key Enzymes and Regulatory Steps

The key enzymes involved in ketolysis are:

-

Succinyl-CoA:3-ketoacid-CoA transferase (SCOT): This enzyme catalyzes the transfer of CoA from succinyl-CoA to this compound, forming acetoacetyl-CoA.[11][12] This is the rate-limiting step in ketolysis.

-

Mitochondrial acetoacetyl-CoA thiolase (MAT): Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA.[1][4]

Caption: The metabolic pathway of ketolysis, showing the conversion of this compound to acetyl-CoA for energy production.

This compound as an Energy Substrate

This compound is a highly efficient energy substrate, particularly for the brain, which cannot directly utilize fatty acids for energy.[13] During periods of low glucose availability, the brain can derive up to 60% of its energy from ketone bodies.[13]

ATP Yield

The complete oxidation of one molecule of this compound yields a significant amount of ATP. The conversion of this compound to two molecules of acetyl-CoA, followed by their oxidation in the citric acid cycle, produces approximately 22 ATP molecules.[6][8]

Importance in Different Physiological States

-

Fasting and Starvation: During prolonged fasting, the increased production of this compound provides a crucial energy source for the brain and other tissues.[2]

-

Ketogenic Diet: A very low-carbohydrate, high-fat ketogenic diet mimics the metabolic state of fasting, leading to elevated levels of this compound.[2]

-

Prolonged Exercise: During extended periods of physical activity, muscle glycogen stores are depleted, and the body increases its reliance on fat metabolism and ketogenesis for energy.[3]

Signaling Roles of this compound

Beyond its role as an energy carrier, this compound and other ketone bodies have been shown to act as signaling molecules, influencing a variety of cellular processes.

Histone Deacetylase (HDAC) Inhibition

This compound can inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in regulating gene expression by removing acetyl groups from histones.[14] By inhibiting HDACs, this compound can lead to an increase in histone acetylation, which is generally associated with a more open chromatin structure and increased gene transcription.

Caption: The signaling role of this compound in inhibiting histone deacetylases (HDACs), leading to altered gene expression.

Experimental Methodologies for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the metabolism of this compound.

Measurement of Ketone Body Concentrations

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the quantification of ketone bodies in biological samples.[5][14] The protocol typically involves enzymatic oxidation of β-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone, which is then quantified by headspace GC-MS.[5][14]

-

Enzymatic Assays: Spectrophotometric or colorimetric assays are commonly used for the routine measurement of this compound. These assays are often based on the 3-hydroxybutyrate dehydrogenase (HBDH) catalyzed reduction of acetoacetate to β-hydroxybutyrate, with the concomitant oxidation of NADH to NAD+, which can be monitored at 340 nm.[15][16]

Analysis of Ketogenic and Ketolytic Enzyme Activity

-

Spectrophotometric Assays: The activities of key enzymes in ketogenesis and ketolysis, such as HMG-CoA synthase and SCOT, can be determined using spectrophotometric methods. For HMG-CoA synthase, the release of Coenzyme A (CoASH) during the reaction can be detected using dithiobisnitrobenzoic acid (DTNB).[17][18] The activity of SCOT can be measured by monitoring the formation of acetoacetyl-CoA at 313 nm.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Blood Concentrations of this compound in Different Physiological States

| Physiological State | This compound Concentration (µmol/L) |

| Postprandial | < 100 |

| Overnight Fast | 10 - 160[20] |

| Prolonged Fasting (several days) | 1,000 - 2,000[20] |

| Ketogenic Diet | 500 - 3,000 |

| Post-prolonged Exercise | 300 - 2,000[3] |

| Diabetic Ketoacidosis | > 5,000 |

Table 2: Kinetic Properties of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) |

| Ketogenesis | |||

| HMG-CoA Synthase | Acetyl-CoA | ~50 | Variable |

| HMG-CoA Lyase | HMG-CoA | ~2 | Variable |

| Ketolysis | |||

| SCOT | Acetoacetate | ~100 | Variable |

| Mitochondrial Acetoacetyl-CoA Thiolase | Acetoacetyl-CoA | ~10-50 | Variable |

Note: Kinetic parameters can vary depending on the tissue source, species, and assay conditions.

Conclusion and Future Directions

This compound is a multifaceted molecule that plays a central role in cellular energy metabolism and is increasingly recognized for its signaling functions. Its synthesis and utilization are tightly regulated, ensuring a consistent energy supply to vital organs during periods of glucose scarcity. The ability of this compound to influence gene expression through HDAC inhibition opens up new avenues for research into the therapeutic potential of ketogenic diets and ketone body supplementation in various diseases. Further investigation into the specific downstream targets of this compound-mediated signaling and the development of more targeted therapeutic strategies are promising areas for future research in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Metabolism of ketone bodies during exercise and training: physiological basis for exogenous supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride ions for its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ruled.me [ruled.me]

- 9. Rapid intravenous sodium acetoacetate infusion in man. Metabolic and kinetic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ketonuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ketone-body production and oxidation in fasting obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Enzymatic method for determining ketone body ratio in arterial blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bevital.no [bevital.no]

An In-depth Technical Guide to the Acetoacetic Acid Synthesis Pathway in the Liver

Authored for: Researchers, Scientists, and Drug Development Professionals

November 19, 2025

Abstract

This technical guide provides a comprehensive overview of the hepatic synthesis of acetoacetic acid, a primary ketone body. It details the core biochemical pathway, its intricate regulatory mechanisms, and key experimental methodologies. The synthesis of ketone bodies, or ketogenesis, is a critical metabolic process that provides an alternative energy source for extrahepatic tissues, particularly the brain, during periods of carbohydrate scarcity such as fasting or prolonged exercise.[1] This document consolidates current knowledge, presenting quantitative data in structured tables and detailed protocols for relevant experimental procedures. Furthermore, it employs Graphviz visualizations to elucidate complex pathways and workflows, offering a robust resource for professionals in metabolic research and therapeutic development.

The Core Biochemical Pathway of this compound Synthesis

The synthesis of this compound occurs primarily within the mitochondria of liver cells (hepatocytes).[1][2] The pathway utilizes acetyl-CoA, which is predominantly derived from the β-oxidation of fatty acids.[2][3] When the influx of fatty acids to the liver is high, the capacity of the citric acid cycle is exceeded, leading to an accumulation of acetyl-CoA that is shunted into the ketogenic pathway.[4] The process involves three key enzymatic reactions.

-

Thiolase (Acetoacetyl-CoA Thiolase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is the reverse of the final step of β-oxidation.

-

HMG-CoA Synthase 2 (HMGCS2): A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][5] The mitochondrial HMGCS2 is the rate-limiting and committed step in ketogenesis.[2][3]

-

HMG-CoA Lyase (HMGCL): HMG-CoA is cleaved to produce this compound and one molecule of acetyl-CoA.[2][6]

This compound can then be released from the liver into the bloodstream.[7] It may also be enzymatically reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase or undergo spontaneous, non-enzymatic decarboxylation to form acetone.[1][7]

Regulation of Hepatic Ketogenesis

The rate of this compound synthesis is tightly controlled by a multi-tiered regulatory system involving substrate availability, hormonal signaling, and transcriptional control.

-

Substrate Availability: The primary driver for ketogenesis is the increased availability of non-esterified fatty acids (NEFAs) in the plasma, which are taken up by the liver.[8][9] Conditions like fasting or a high-fat ketogenic diet enhance lipolysis in adipose tissue, elevating plasma NEFA levels.[4] These fatty acids undergo β-oxidation in the liver mitochondria, producing the acetyl-CoA substrate required for ketogenesis.[2]

-

Hormonal Regulation: Insulin and glucagon are the principal hormones regulating this pathway.[1]

-

Insulin (high in the fed state) suppresses ketogenesis. It inhibits hormone-sensitive lipase in adipose tissue, reducing NEFA release.[10] Within the liver, insulin promotes the conversion of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria, thereby limiting β-oxidation and the supply of acetyl-CoA.[1][11]

-

Glucagon (high during fasting) stimulates ketogenesis. It promotes lipolysis and directs fatty acids towards β-oxidation and subsequent conversion into ketone bodies.[8][10]

-

-

Transcriptional Regulation: During fasting, hormonal changes trigger the activation of key transcription factors.[8] Peroxisome proliferator-activated receptor-alpha (PPARα) is a central regulator that upregulates the expression of genes involved in fatty acid uptake, β-oxidation, and ketogenesis, including HMGCS2.[9][11]

-

Post-Translational Modification: The activity of HMGCS2 can also be regulated by post-translational modifications. The mitochondrial deacetylase Sirtuin 3 (SIRT3) activates HMGCS2 by removing acetyl groups during fasting, enhancing its enzymatic activity.[11]

Quantitative Data Summary

The concentration of ketone bodies in circulation varies significantly depending on the metabolic state. These quantitative differences are critical for understanding both normal physiology and pathological conditions like diabetic ketoacidosis.

| Metabolic State | β-hydroxybutyrate (mM) | Acetoacetate (mM) | Total Ketones (mM) | Data Source(s) |

| Postprandial (Fed) | ~0.1 | ~0.025 | ~0.125 | [8] |

| 24-hour Fasting | 0.5 - 1.8 | ~0.125 - 0.45 | 0.625 - 2.25 | [8][12] |

| Prolonged Fasting (weeks) | > 6.0 | ~1.5 | > 7.5 | [8] |

| Ketogenic Diet | Variable, can reach several mM | Variable | Variable | [4] |

| Diabetic Ketoacidosis (DKA) | Can exceed 15.0 | Can exceed 5.0 | Up to 20.0 | [13] |

Table 1: Typical plasma concentrations of ketone bodies in various metabolic states. Note: The ratio of β-hydroxybutyrate to acetoacetate increases during states of high ketogenesis due to the increased mitochondrial NADH/NAD+ ratio.

Experimental Protocols

Protocol for Isolation of Mitochondria from Liver Tissue

The study of this compound synthesis requires the isolation of functional mitochondria. This protocol is adapted from standard methods using differential centrifugation.[14][15]

Reagents and Buffers:

-

Isolation Buffer I (with BSA): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, 1 g/L Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4. Keep on ice.

-

Isolation Buffer II (without BSA): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Immediately excise the liver and place it in ice-cold Isolation Buffer I to wash away blood.[15]

-

Homogenization: Mince the liver tissue finely with scissors in a petri dish on ice. Transfer the minced tissue to a pre-chilled glass-Teflon Potter-Elvehjem homogenizer with 5-10 volumes of ice-cold Isolation Buffer I.[15] Homogenize with 6-8 slow passes to ensure cell disruption while minimizing mitochondrial damage.[14][15]

-

Low-Speed Centrifugation (Debris Removal): Transfer the homogenate to pre-chilled centrifuge tubes. Centrifuge at 700-800 x g for 10 minutes at 4°C. This step pellets nuclei, unbroken cells, and other large debris.[14][15]

-

High-Speed Centrifugation (Mitochondrial Pelleting): Carefully decant the supernatant into fresh, pre-chilled tubes. Centrifuge the supernatant at 10,000-17,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.[14][15]

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer I and repeat the high-speed centrifugation (Step 4). Perform a second wash using Isolation Buffer II (without BSA) to remove residual BSA.[15]

-

Final Pellet: After the final wash, discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford). The final suspension should be kept on ice and used within a few hours for functional assays.[15]

Protocol for Quantification of Ketone Bodies in Biological Samples via UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive, specific, and rapid method for the simultaneous quantification of acetoacetate and β-hydroxybutyrate.[13][16]

Reagents and Materials:

-

Sample Matrix: Serum, plasma, or tissue homogenate.

-

Extraction Solvent: Ice-cold Acetonitrile:Methanol (1:1, v/v).

-

Internal Standards (IS): Stable isotope-labeled standards, such as [U-¹³C₄]Acetoacetate and [3,4,4,4-D₄]β-hydroxybutyrate, are crucial for accurate quantification.[13]

-

Reducing Agent (for Acetoacetate stabilization): Sodium borodeuteride (NaBD₄) in 0.1 M NaOH. This step is optional but recommended to convert unstable acetoacetate to a stable deuterated β-hydroxybutyrate analog for robust measurement.[12]

Procedure:

-

Sample Preparation: To a 20 µL aliquot of the biological sample (e.g., serum), add 80 µL of ice-cold extraction solvent containing the internal standards.[16]

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

-

(Optional) Derivatization/Reduction: To stabilize and quantify acetoacetate, the sample can be treated with NaBD₄, which reduces acetoacetate to [3-D₁]β-hydroxybutyrate.[12] This allows for separate quantification from endogenous β-hydroxybutyrate based on the mass shift.

-

UPLC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the analytes.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).[13]

-

Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of unlabeled standards. Calculate the concentration of endogenous ketone bodies in the samples by comparing the peak area ratios of the analyte to its stable isotope-labeled internal standard against the calibration curve.

References

- 1. Ketogenesis - Wikipedia [en.wikipedia.org]

- 2. Emerging Role of Hepatic Ketogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic ketogenesis regulates lipid homeostasis via ACSL1-mediated fatty acid partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 7. brainkart.com [brainkart.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Mechanisms of hepatic fatty acid oxidation and ketogenesis during fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

The Dawn of Understanding: A Technical History of Acetoacetic Acid as a Ketone Body

For Researchers, Scientists, and Drug Development Professionals

The recognition of acetoacetic acid as a key player in metabolic states of fasting and diabetes was a pivotal moment in biochemistry. This technical guide delves into the historical journey of its discovery, the seminal experiments that unraveled its origin and function, and the early understanding of its regulation. This exploration provides a foundational context for contemporary research into ketone body metabolism and its therapeutic potential.

The Discovery and Early Detection of this compound

The story of this compound begins in the mid-19th century with observations of a peculiar substance in the urine of diabetic patients. In 1865, German physician and chemist Carl Gerhardt noted that the urine of some diabetic individuals turned a characteristic reddish-brown upon the addition of ferric chloride. This reaction, which became the basis of Gerhardt's test , was the first indication of a distinct metabolic derangement in these patients. While Gerhardt initially misidentified the substance, his work laid the groundwork for the future identification of what we now know as this compound.

A more sensitive and specific test emerged in the early 20th century with the work of English chemist, A. C. H. Rothera. Rothera's test , developed in 1908, utilized a reaction with sodium nitroprusside in an alkaline solution to produce a vibrant purple ring, indicating the presence of this compound and acetone. This test proved to be a significant advancement, allowing for the detection of smaller quantities of these "ketone bodies."

Quantitative Data on Early Detection Methods

The early tests for this compound were primarily qualitative. However, later studies provided estimates of their sensitivity, offering a glimpse into the concentrations of ketone bodies observed in pathological states.

| Test | Principle | Reagents | Positive Result | Detection Limit for this compound |

| Gerhardt's Test | Formation of a colored complex with ferric chloride. | 10% Ferric Chloride Solution | Bordeaux red or port wine color. | 25-50 mg/dL[1] |

| Rothera's Test | Reaction with sodium nitroprusside in an alkaline medium. | Sodium nitroprusside, Ammonium sulfate, Ammonium hydroxide | Purple-colored ring. | 1-5 mg/dL[2] |

Unraveling the Origin: The Dawn of Beta-Oxidation

The source of this compound remained a mystery until the groundbreaking work of German biochemist Franz Knoop in 1904. Through a series of elegant experiments, Knoop elucidated the process of beta-oxidation , the metabolic pathway responsible for the breakdown of fatty acids.

Knoop's Landmark Experiment on Beta-Oxidation

Knoop's experimental design was revolutionary for its time, employing the novel approach of labeling fatty acids to trace their metabolic fate.

Experimental Protocol:

-

Synthesis of Labeled Fatty Acids: Knoop synthesized a series of fatty acids with a phenyl group attached to the terminal (ω) carbon. This phenyl group acted as a stable marker that would not be metabolized by the body. He created both even-chain (e.g., ω-phenylbutyric acid) and odd-chain (e.g., ω-phenylvaleric acid) fatty acids.

-

Animal Administration: These phenyl-labeled fatty acids were administered to dogs.

-

Urine Analysis: The urine of the dogs was collected and analyzed for the presence of phenyl-containing metabolites.

-

Identification of Metabolites: Knoop isolated and identified two key metabolites:

-

Hippuric acid: A conjugate of benzoic acid and glycine.

-

Phenaceturic acid: A conjugate of phenylacetic acid and glycine.

-

Results and Interpretation:

Knoop observed a distinct pattern in the urinary excretion of these metabolites:

-

Dogs fed even-chain ω-phenyl fatty acids excreted phenaceturic acid .

-

Dogs fed odd-chain ω-phenyl fatty acids excreted hippuric acid .

From these results, Knoop deduced that the fatty acid chain was being shortened by two carbon atoms at a time. In the case of even-chain fatty acids, this stepwise removal of two-carbon units ultimately left a two-carbon phenylacetic acid residue. For odd-chain fatty acids, the final product was a one-carbon benzoic acid residue. This led to his revolutionary hypothesis of beta-oxidation, where the oxidation and cleavage of the fatty acid chain occur at the β-carbon.

The Liver as the Epicenter of Ketogenesis

While Knoop's work explained how fatty acids were broken down, it did not pinpoint the anatomical site of this compound formation. This crucial piece of the puzzle was provided by the elegant liver perfusion experiments conducted by Gustav Embden and his colleagues in the early 20th century.

Embden and Michalowski's Liver Perfusion Experiments

Embden and Michalowski's experiments demonstrated conclusively that the liver is the primary organ responsible for producing ketone bodies from fatty acids.

Experimental Protocol:

-

Isolated Liver Perfusion: The researchers isolated the livers of dogs and cats and perfused them with blood or a saline solution. This allowed them to study the metabolic activity of the liver in a controlled environment, independent of other organs.

-

Substrate Addition: They added various fatty acids to the perfusion fluid.

-

Analysis of Perfusate: The fluid exiting the liver (the perfusate) was collected and analyzed for the presence of this compound and other ketone bodies.

Key Findings:

Embden and his team observed a significant increase in the concentration of this compound in the perfusate after the addition of fatty acids. This demonstrated that the liver was actively converting fatty acids into ketone bodies. Their work established the liver as the central organ of ketogenesis.

Early Concepts of Regulation: A Glimpse into Metabolic Control

The early 20th century saw the beginnings of our understanding of how ketogenesis is regulated. It was recognized that conditions like fasting and uncontrolled diabetes were associated with a dramatic increase in ketone body production. The discovery of insulin in 1921 by Banting and Best was a monumental step forward. It was soon observed that insulin administration could reverse the ketoacidosis seen in diabetic patients, pointing to its crucial role in suppressing ketone body formation.

The opposing role of glucagon began to be appreciated later. The prevailing "dual-hormone" hypothesis, which emerged in the mid-20th century, proposed that the balance between insulin and glucagon was the primary regulator of ketogenesis.

Early Historical View of Ketogenesis Regulation:

-

High Insulin/Low Glucagon (Fed State): In the fed state, high insulin levels would promote the storage of fatty acids as triglycerides in adipose tissue and inhibit their release. In the liver, insulin would suppress the enzymes involved in beta-oxidation and ketogenesis.

-

Low Insulin/High Glucagon (Fasting/Diabetes): In the absence of sufficient insulin and with elevated glucagon, the brakes on lipolysis in adipose tissue were released, leading to a massive influx of fatty acids to the liver. Glucagon would then stimulate the liver to ramp up beta-oxidation and the conversion of the resulting acetyl-CoA into this compound.

Conclusion

The discovery and initial characterization of this compound as a ketone body represent a fascinating chapter in the history of metabolic science. From the early clinical observations and the development of simple yet effective detection methods to the elegant experiments that unraveled its origin in fatty acid oxidation within the liver, these foundational discoveries paved the way for our current, more nuanced understanding of ketone body metabolism. For researchers and drug development professionals today, this historical perspective underscores the fundamental principles that continue to guide investigations into metabolic diseases and the development of novel therapeutic strategies targeting these ancient and vital metabolic pathways.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Acetoacetic Acid In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and in vitro stability of acetoacetic acid. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this important ketone body. The guide includes detailed information on its chemical characteristics, decomposition kinetics, and factors influencing its stability. Furthermore, it offers detailed experimental protocols for the accurate quantification of this compound and a description of a key signaling pathway it modulates in vitro.

Chemical Properties of this compound

This compound (IUPAC name: 3-oxobutanoic acid) is the simplest β-keto acid.[1] It is a weak organic acid with a pKa of approximately 3.58.[1] As a β-keto acid, it is inherently unstable and undergoes spontaneous decarboxylation.[1][2]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-oxobutanoic acid | [1] |

| Other Names | Diacetic acid, Acetonecarboxylic acid | [1] |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| CAS Number | 541-50-4 | [1] |

| pKa | 3.58 | [1] |

| Melting Point | 36.5 °C | [1] |

| Appearance | Crystalline solid | [1] |

Keto-Enol Tautomerism

This compound exists in equilibrium between its keto and enol forms. This tautomerism is solvent-dependent, with the keto form dominating in polar solvents like water (approximately 98%), while the enol form is more significant in non-polar solvents (25-49%).[1] The enol form is stabilized by intramolecular hydrogen bonding.[1]

In Vitro Stability of this compound

The primary route of this compound degradation in vitro is decarboxylation, which yields acetone and carbon dioxide.[1] This reaction is spontaneous and its rate is significantly influenced by temperature and pH.[1][2]

Effect of pH

The stability of this compound is highly dependent on its ionization state. The protonated acid form is significantly less stable than its conjugate base, the acetoacetate anion.[1][2] At physiological pH (around 7.4), this compound exists predominantly as the more stable acetoacetate anion.

Effect of Temperature

Lowering the storage temperature is crucial for preserving this compound in vitro. Storage at -80°C significantly slows down the degradation process compared to higher temperatures.[3]

Table 2: Half-life of this compound in Aqueous Solution

| Form | Temperature (°C) | Half-life | Reference(s) |

| Acid Form | 37 | 140 minutes | [1] |

| Anion Form | 37 | 130 hours | [1] |

Table 3: Stability of Acetoacetate in Biological Samples

| Sample Type | Storage Temperature (°C) | Degradation | Time Frame | Reference(s) |

| Serum | -20 | ~40% loss | 7 days | [3] |

| Serum | -20 | Almost complete degradation | 40 days | [3] |

| Serum | -80 | ~15% loss | 40 days | [3] |

| Deproteinised Plasma | -80 | No significant change | 60 days | [4] |

| Whole Blood | -80 | 51% decrease | 30 days | [4] |

The stability of this compound in common cell culture media such as DMEM and RPMI-1640 is also a critical consideration for in vitro studies. While specific degradation kinetics in these media are not extensively published, the buffering systems in these media (typically bicarbonate-based, maintaining a physiological pH) would favor the more stable acetoacetate form. However, the presence of various components in the media could potentially influence its stability. For sensitive experiments, it is recommended to freshly prepare or add this compound to the media immediately before use and to consider the impact of incubation time and temperature. Studies have shown that acetoacetate can be utilized by cells in culture, which would also contribute to its depletion from the medium.[5]

Experimental Protocols

Accurate quantification of this compound in vitro requires careful sample handling and appropriate analytical methods due to its inherent instability.

Sample Preparation

For biological samples, immediate analysis after collection is recommended.[3] If storage is necessary, samples should be kept at -80°C.[3] Deproteinization of plasma samples using perchloric acid has been shown to improve the stability of acetoacetate.[4]

Quantification Methods

Several methods are available for the quantification of this compound in vitro.

This method is based on the reduction of acetoacetate to β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase (BDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the acetoacetate concentration. Commercial kits are available for this assay.[6][7][8]

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0) containing NADH and β-hydroxybutyrate dehydrogenase.

-

Sample Preparation: If necessary, deproteinize the sample using a spin filter (e.g., 10 kDa MWCO).[6]

-

Reaction Initiation: Add the sample to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm in a spectrophotometer.

-

Quantification: Calculate the acetoacetate concentration based on the change in absorbance and a standard curve.

HPLC provides a robust method for separating and quantifying this compound. Reverse-phase chromatography is commonly employed.

Detailed Methodology:

-

Mobile Phase Preparation: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) at an acidic pH (e.g., pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[9][10]

-

Column: A C18 column is commonly used.[9]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carboxyl group.[9]

-

Sample Preparation: Samples should be deproteinized and filtered before injection.

-

Quantification: A standard curve is generated using known concentrations of this compound for quantification.

GC-MS is a highly sensitive and specific method for this compound analysis. Due to its low volatility, derivatization is often required. A common approach involves the decarboxylation of acetoacetate to acetone, which is then quantified.[4][11]

Detailed Methodology:

-

Sample Preparation: Acetoacetate in the sample is quantitatively converted to acetone, often through acidification and heating.

-

Headspace Analysis: The volatile acetone in the headspace of the sample vial is sampled.

-

GC Separation: The acetone is separated from other volatile compounds on a suitable GC column (e.g., a wax-type column).

-

MS Detection: The mass spectrometer is used for detection and quantification, often using a labeled internal standard (e.g., deuterated acetone) for improved accuracy.[4]

¹H NMR spectroscopy can be used to monitor the degradation of this compound in real-time by observing the disappearance of its characteristic signals and the appearance of signals from its degradation product, acetone.[12][13]

Detailed Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.

-

Data Analysis: The integrals of the peaks corresponding to this compound (e.g., the methylene protons) and acetone (the methyl protons) are used to determine their relative concentrations over time.

-

Kinetic Analysis: The data is then used to calculate the rate of degradation.

In Vitro Signaling Pathway of this compound

Beyond its role as a metabolic fuel, acetoacetate can also act as a signaling molecule. One well-characterized in vitro pathway is the induction of apoptosis in bovine hepatocytes through a Reactive Oxygen Species (ROS)-mediated Mitogen-Activated Protein Kinase (MAPK) pathway.[1][14]

In this pathway, elevated levels of acetoacetate lead to an increase in intracellular ROS.[1] This oxidative stress, in turn, modulates the phosphorylation status of key MAPK signaling proteins: it increases the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK.[1] These changes in MAPK activity lead to the upregulation of the pro-apoptotic protein p53 and the downregulation of the antioxidant transcription factor Nrf2.[1] The increase in p53 activity promotes the expression of pro-apoptotic factors like Bax and caspases, while the inhibition of Nrf2 reduces the expression of anti-apoptotic proteins such as Bcl-2.[1] The culmination of these events is the induction of apoptosis.[1] This signaling cascade highlights a direct effect of acetoacetate on cell fate in an in vitro setting, which is of significant interest in the context of drug development and disease modeling. Other studies have also implicated acetoacetate in the activation of the NF-κB signaling pathway in bovine hepatocytes, leading to an inflammatory response.[3] Furthermore, acetoacetate has been shown to promote muscle cell proliferation through the MEK1-ERK1/2-cyclin D1 pathway.[15]

Conclusion

This compound is a chemically labile molecule whose stability in vitro is critically dependent on factors such as pH and temperature. For researchers and drug development professionals, understanding these properties is essential for the design and interpretation of in vitro experiments. The use of appropriate sample handling and analytical techniques is paramount for obtaining accurate and reproducible data. Furthermore, the recognition that this compound can act as a signaling molecule, influencing pathways such as the ROS-mediated MAPK cascade, opens up new avenues for investigating its role in cellular processes beyond metabolism. This guide provides a foundational understanding of these key aspects, enabling more robust and reliable in vitro studies involving this compound.

References

- 1. Acetoacetate induces hepatocytes apoptosis by the ROS-mediated MAPKs pathway in ketotic cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High levels of acetoacetate and glucose increase expression of cytokines in bovine hepatocytes, through activation of the NF-κB signalling pathway | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 4. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetoacetate enhances oxidative metabolism and response to toxicants of cultured kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. abcam.cn [abcam.cn]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. jchr.org [jchr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetoacetate Accelerates Muscle Regeneration and Ameliorates Muscular Dystrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Acetoacetic Acid: A High-Fidelity Alternative Energy Source for the Brain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Under normal physiological conditions, the brain relies almost exclusively on glucose to meet its high energetic demands. However, in situations of glucose scarcity, such as during prolonged fasting or adherence to a ketogenic diet, the brain efficiently switches to utilizing ketone bodies as its primary alternative fuel source. Acetoacetic acid (AcAc), along with β-hydroxybutyrate (BHB), is a key ketone body that plays a critical role in sustaining cerebral metabolism and function during these periods. This technical guide provides a comprehensive overview of the core mechanisms underlying the transport, metabolism, and signaling functions of this compound in the brain, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Data Presentation: Quantitative Aspects of this compound Metabolism in the Brain

The utilization of this compound by the brain is a tightly regulated process governed by its transport across the blood-brain barrier (BBB) and the enzymatic machinery within brain cells. The following tables summarize key quantitative data related to these processes.

| Table 1: Kinetic Parameters of Monocarboxylate Transporters (MCTs) for Acetoacetate | |

| Transporter | Km for Acetoacetate (mM) |

| MCT1 | 5.5[1] |

| MCT2 | 0.8[1] |

Note: Km values represent the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.

| Table 2: Cerebral Metabolic Rate of Acetoacetate (CMRa) in Humans | ||

| Condition | Plasma Acetoacetate (mM) | Global CMRa (mmol/100g/min) |

| Normal Diet | ~0.1 | 0.02 ± 0.01 |

| 4 Days Ketogenic Diet | 0.6 ± 0.3 | 0.14 ± 0.07[2] |

| Table 3: Cerebral Metabolic Rate of Glucose (CMRglc) vs. Acetoacetate (CMRa) in Healthy Adults | ||

| Metabolite | Before Ketogenic Diet (mmol/100g/min) | After 4 Days on Ketogenic Diet (mmol/100g/min) |

| Glucose (CMRglc) | 31.6 ± 3.0 | 24.5 ± 5.5[2] |

| Acetoacetate (CMRa) | 0.7 ± 0.6 | 4.8 ± 2.4[2] |

| Table 4: Key Enzymes in Brain Acetoacetate Metabolism | ||

| Enzyme | Function | Subcellular Location |

| β-hydroxybutyrate dehydrogenase (BDH1) | Interconversion of AcAc and BHB | Mitochondria |

| Succinyl-CoA:3-oxoacid CoA transferase (SCOT) | Rate-limiting step in ketolysis; converts AcAc to acetoacetyl-CoA | Mitochondria |

| Acetoacetyl-CoA thiolase (ACAT) | Converts acetoacetyl-CoA to two molecules of acetyl-CoA | Mitochondria |

Experimental Protocols

Understanding the dynamics of this compound metabolism in the brain requires specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vivo Measurement of Cerebral Acetoacetate Metabolism using Positron Emission Tomography (PET) with ¹¹C-Acetoacetate

Principle: This non-invasive imaging technique allows for the quantification of the cerebral metabolic rate of acetoacetate (CMRa) in living subjects. A positron-emitting isotope, Carbon-11 (¹¹C), is incorporated into acetoacetate, and its uptake and metabolism in the brain are tracked over time using a PET scanner.[3][4]

Methodology:

-

Radiotracer Synthesis: ¹¹C-acetoacetate is synthesized by reacting ¹¹C-cyanide with a precursor molecule, followed by purification.

-

Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction. Arterial and venous lines are placed for blood sampling.

-

Tracer Injection and PET Scan: A bolus of ¹¹C-acetoacetate is injected intravenously. Dynamic PET images of the brain are acquired for 60-90 minutes.

-

Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of ¹¹C-acetoacetate and its radioactive metabolites in the plasma, which serves as the input function for kinetic modeling.

-

Data Analysis: Time-activity curves (TACs) are generated for different brain regions of interest. The CMRa is calculated using a compartmental model that describes the transport of the tracer from blood to brain and its subsequent metabolism.[2][3]

Arteriovenous Difference Method for Quantifying Cerebral Ketone Body Uptake

Principle: This method directly measures the net uptake of a substrate by the brain by quantifying the difference in its concentration between arterial blood entering the brain and venous blood leaving it.

Methodology:

-

Animal Preparation: The animal (e.g., rat) is anesthetized, and catheters are placed in a femoral artery (for arterial blood) and the sagittal sinus (for cerebral venous blood).

-

Blood Sampling: Simultaneous arterial and venous blood samples are collected at baseline and after an intervention (e.g., induction of ketosis).

-

Biochemical Analysis: The concentrations of acetoacetate, β-hydroxybutyrate, and glucose in the plasma are measured using enzymatic assays or mass spectrometry.

-

Cerebral Blood Flow (CBF) Measurement: CBF is measured using techniques such as the Kety-Schmidt method (using an inert gas tracer) or with radiolabeled microspheres.

-

Calculation of Cerebral Metabolic Rate: The cerebral metabolic rate for acetoacetate (CMRa) is calculated using the Fick principle: CMRa = CBF × (Arterial [AcAc] - Venous [AcAc]).[5]

In Vitro Acetoacetate Metabolism in Brain Slices

Principle: This technique allows for the study of this compound metabolism in a controlled ex vivo environment, preserving the cellular architecture of the brain tissue.

Methodology:

-

Tissue Preparation: The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Incubation: Brain slices are pre-incubated in oxygenated aCSF. They are then transferred to fresh aCSF containing a known concentration of acetoacetate (often radiolabeled, e.g., with ¹⁴C).

-

Metabolic Analysis: After a specific incubation period, the reaction is stopped, and the tissue and medium are collected. The tissue can be homogenized to measure the incorporation of the radiolabel into various metabolic pools (e.g., amino acids, lipids). The production of ¹⁴CO₂ can also be measured to assess the rate of oxidative metabolism.

-

Data Quantification: The rates of acetoacetate uptake and metabolism are calculated based on the disappearance of the substrate from the medium and the appearance of labeled products.[6]

Signaling Pathways and Experimental Workflows

This compound is not merely an energy substrate; it also participates in and influences key cellular signaling pathways.

Metabolic Pathway of this compound in Brain Mitochondria

The primary role of this compound in the brain is to serve as a precursor for acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.

Experimental Workflow for Investigating Acetoacetate-Induced Signaling

A typical workflow to investigate the signaling effects of this compound involves a combination of in vitro and in vivo models.

Beyond its role in energy metabolism, emerging evidence suggests that this compound and other ketone bodies may exert neuroprotective effects through various signaling pathways. These include the modulation of inflammation and the expression of brain-derived neurotrophic factor (BDNF). For instance, studies have shown that acetoacetate can inhibit the GPR43-pERK pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6 in the hippocampus.[7] Concurrently, acetoacetate has been observed to stimulate the expression of hippocampal BDNF, a key molecule involved in neuronal survival, synaptogenesis, and cognitive function.[7]

Conclusion

This compound serves as a vital alternative energy source for the brain, particularly under conditions of glucose limitation. Its transport across the blood-brain barrier and subsequent mitochondrial metabolism are efficient processes that can compensate for reduced glucose availability. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and ketosis for various neurological disorders. Further investigation into the signaling roles of this compound will likely unveil novel mechanisms for neuroprotection and cognitive enhancement.

References

- 1. researchgate.net [researchgate.net]

- 2. ihmc.us [ihmc.us]

- 3. Frontiers | Cardiorenal ketone metabolism in healthy humans assessed by 11C-acetoacetate PET: effect of D-β-hydroxybutyrate, a meal, and age [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The rate of cerebral utilization of glucose, ketone bodies, and oxygen: a comparative in vivo study of infant and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetoacetate metabolism in infant and adult rat brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake of ketone bodies by rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of Acetoacetic Acid During Ketosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetic acid (AcAc), a ketone body synthesized in the liver from the breakdown of fatty acids, serves as a crucial alternative energy source during periods of glucose scarcity. Its physiological concentrations fluctuate significantly depending on the metabolic state, ranging from baseline levels to pathologically high concentrations in certain conditions. Understanding these variations is critical for researchers and drug development professionals investigating metabolic disorders, neurological diseases, and therapeutic applications of ketosis. This in-depth technical guide provides a comprehensive overview of this compound concentrations in various ketotic states, details the experimental protocols for its quantification, and illustrates its key signaling pathways.

Data Presentation: Quantitative Concentrations of this compound

The concentration of this compound in biological fluids is a key indicator of the body's metabolic state. The following table summarizes the physiological concentrations of this compound in plasma/serum and urine across different states of ketosis.

| Ketotic State | Matrix | This compound Concentration (mmol/L) | Notes |

| Normal (Post-absorptive) | Plasma/Serum | < 0.1 | In healthy individuals after an overnight fast, ketone levels are typically very low[1]. |

| Nutritional Ketosis | Plasma/Serum | 0.1 - 1.0 | Achieved through a ketogenic diet. The ratio of β-hydroxybutyrate to acetoacetate is typically between 4:1 and 6:1[2]. |

| Urine | Varies (often detected by strips) | Urine levels can be a less reliable indicator of systemic ketosis as the body becomes more efficient at reabsorbing ketones over time[3]. | |

| Therapeutic Ketosis | Plasma/Serum | 0.5 - 3.0 | This range is often targeted for therapeutic interventions in conditions like epilepsy. |

| Starvation/Prolonged Fasting | Plasma/Serum | 0.16 - 0.41 (rats, after 1-4 days) | In a study on rats, acetoacetate levels increased during fasting but were lower in a group supplemented with odd-carbon fatty acids[4]. |

| Rises significantly, but specific human data is varied. | After prolonged fasting, total ketone bodies can reach 8-10 mmol/L[5]. | ||

| Diabetic Ketoacidosis (DKA) | Plasma/Serum | 1.16 - 6.08 | Characterized by uncontrolled ketone production due to insulin deficiency, leading to severe metabolic acidosis[6]. Total ketone body concentrations can exceed 20 mmol/L[6]. |

| Urine | High (qualitatively detected) | High levels of ketones are excreted in the urine. |

Experimental Protocols

Accurate quantification of this compound is essential for research and clinical diagnostics. Below are detailed methodologies for two common analytical techniques.

Enzymatic Determination in Plasma/Serum

This method relies on the enzyme β-hydroxybutyrate dehydrogenase (HBDH) to quantify this compound through the measurement of NADH consumption.

Principle: In the presence of NADH, HBDH catalyzes the reduction of acetoacetate to β-hydroxybutyrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is directly proportional to the initial acetoacetate concentration.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

-

Acetoacetate Assay Buffer (e.g., phosphate buffer, pH 7.0)

-

NADH solution

-

β-hydroxybutyrate dehydrogenase (HBDH) enzyme

-

Acetoacetate standards

-

Deproteinizing agent (e.g., perchloric acid) and neutralizing agent (e.g., potassium carbonate)

-

10 kDa Spin Column (for sample deproteinization without chemical agents)

Procedure:

-

Sample Preparation:

-

Collect blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

-

Centrifuge to separate plasma.

-

Deproteinize the plasma sample. This can be done by either:

-

Acid precipitation: Add perchloric acid, vortex, and centrifuge. Neutralize the supernatant with potassium carbonate.

-

Ultrafiltration: Use a 10 kDa spin column to remove proteins.

-

-

-

Standard Curve Preparation:

-

Prepare a series of acetoacetate standards of known concentrations in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the prepared standards and deproteinized samples to separate wells.

-

Add the Acetoacetate Assay Buffer to each well.

-

Add the NADH solution to each well and mix.

-

Initiate the reaction by adding the HBDH enzyme solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at room temperature.

-

-

Calculation:

-

Determine the rate of NADH consumption (change in absorbance per minute) for each standard and sample.

-

Plot the rate of NADH consumption versus the concentration of the acetoacetate standards to generate a standard curve.

-

Calculate the this compound concentration in the samples using the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the quantification of this compound, often after a derivatization step to improve its volatility and thermal stability.

Principle: this compound in the sample is chemically modified (derivatized) to a more volatile compound. This derivative is then separated from other components in the sample by gas chromatography and detected and quantified by mass spectrometry. A stable isotope-labeled internal standard is typically used for accurate quantification.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Autosampler and vials

-

Derivatization reagents (e.g., o-phenylenediamine followed by a silylating agent like bis(trimethylsilyl)trifluoroacetamide:trimethylchlorosilane (BSTFA:TMCS))

-

Internal standard (e.g., isotope-labeled acetoacetate)

-

Solvents (e.g., ethyl acetate)

-

Microwave for assisted derivatization (optional)

Procedure:

-

Sample Preparation and Derivatization:

-

To a plasma or serum sample, add the internal standard.

-

Perform a protein precipitation step, for example, with a cold solvent like methanol.

-

The supernatant is transferred to a new tube.

-

Derivatization:

-

A microwave-assisted derivatization with o-phenylenediamine can be performed to form a stable quinoxalinol derivative.

-

This is followed by a liquid-liquid extraction with a solvent like ethyl acetate.

-

The extracted derivative is then silylated using a reagent such as BSTFA with 1% TMCS to increase volatility[7][8].

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The GC separates the derivatized acetoacetate from other compounds based on its boiling point and interaction with the column stationary phase.

-

The separated compound enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer detects and quantifies the characteristic fragments of the derivatized acetoacetate and the internal standard.

-

-

Quantification:

-

A calibration curve is generated by analyzing standards of known this compound concentrations that have undergone the same derivatization process.

-

The concentration of this compound in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

-

Mandatory Visualization: Signaling Pathways

This compound is not merely an energy substrate but also a signaling molecule that can influence cellular processes.

Caption: Acetoacetate-induced ROS and MAPK signaling pathway in hepatocytes.

Caption: Histone acetoacetylation pathway initiated by acetoacetate.

References

- 1. Ketones: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 2. ketone.com [ketone.com]

- 3. researchgate.net [researchgate.net]

- 4. cambridge.org [cambridge.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Long-Term Fasting-Induced Ketosis in 1610 Subjects: Metabolic Regulation and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enzymatic Control of Ketogenesis: A Technical Guide to Core Regulatory Mechanisms and Acetoacetic Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketogenesis is a critical metabolic pathway that produces ketone bodies, primarily acetoacetate and β-hydroxybutyrate, as an alternative energy source during periods of carbohydrate restriction, such as fasting or a ketogenic diet. This process, predominantly occurring in the mitochondria of hepatocytes, is tightly regulated by a concert of enzymatic and hormonal signals. Dysregulation of ketogenesis is implicated in various pathological states, including diabetic ketoacidosis, yet also holds therapeutic potential for a range of neurological and metabolic disorders. This technical guide provides an in-depth exploration of the core enzymatic control of ketogenesis, with a focus on the regulatory mechanisms governing the levels of acetoacetic acid. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of novel therapeutics targeting these processes.

The Ketogenic Pathway: A Symphony of Enzymes

The synthesis of ketone bodies from fatty acids is a multi-step process catalyzed by a series of key mitochondrial enzymes. The pathway begins with the β-oxidation of fatty acids, which generates a surplus of acetyl-CoA, the primary substrate for ketogenesis.

The core ketogenic pathway proceeds as follows:

-

Thiolase (Acetyl-CoA Acetyltransferase, ACAT1): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is reversible and catalyzed by thiolase.[1][2]

-

HMG-CoA Synthase (HMGCS2): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is a key regulatory and rate-limiting step in ketogenesis.[3][4][5][6]

-

HMG-CoA Lyase (HMGCL): HMG-CoA is cleaved to produce acetoacetate, the first ketone body, and a molecule of acetyl-CoA.[7][8]

-

β-hydroxybutyrate Dehydrogenase (BDH1): Acetoacetate can be reversibly reduced to β-hydroxybutyrate, with the ratio of the two ketone bodies reflecting the mitochondrial redox state (NADH/NAD+ ratio).

-

Spontaneous Decarboxylation: Acetoacetate can also spontaneously decarboxylate to form acetone, which is largely excreted through the lungs.

Quantitative Data on Ketogenesis

The following tables summarize key quantitative data related to the enzymatic control of ketogenesis, providing a valuable reference for experimental design and data interpretation.

Table 1: Enzyme Kinetics of Key Ketogenic Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Source |

| Thiolase (ACAT1) | Acetyl-CoA | 161 +/- 55 µM (for 2-AF) | 15.6 +/- 2.9 nmol/min/mg protein | [9] |

| p-Aminobenzoic acid (PABA) | 104 +/- 36 µM | 13.2 +/- 2.8 nmol/min/mg protein | [9] | |

| HMG-CoA Synthase (HMGCS2) | Acetyl-CoA | 10-1400 µM | - | [10] |

| Acetoacetyl-CoA | 10 µM | - | [10] | |

| HMG-CoA Lyase (HMGCL) | HMG-CoA | - | - | [11][12] |

Table 2: Hormonal and Metabolite Concentrations in Different Physiological States

| Parameter | Fed State | 18-Hour Fasting | Prolonged Fasting (days) | Diabetic Ketoacidosis (DKA) | Source |

| Plasma Insulin | High | Low | Very Low | Extremely Low or Absent | [13] |

| Plasma Glucagon | Low | High | High | High | [13] |

| Plasma Cortisol | Basal | Elevated | Elevated | High | |

| Plasma Free Fatty Acids (FFA) | Low | ~0.7-1.0 mM | >1.5 mM | Significantly Elevated | [14][15] |

| Blood Acetoacetate | < 0.1 mM | Elevated | ~1-2 mM | >5 mM | [16][17] |

| Blood β-hydroxybutyrate | < 0.1 mM | Significantly Elevated | ~5-7 mM | >10-25 mM | [16][17] |

| Ketone Body Turnover Rate | Low | Increased | ~1908 +/- 80 µmol/min | Markedly Increased | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ketogenesis.

Measurement of Acetoacetate and β-hydroxybutyrate in Blood Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise quantification of ketone bodies in biological samples.

1. Sample Preparation:

- Collect blood in tubes containing a suitable anticoagulant (e.g., EDTA).

- Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.

- To 100 µL of plasma, add an internal standard (e.g., 13C3-acetone).[19]

- Perform enzymatic oxidation of D-β-hydroxybutyrate to acetoacetate.[19][20][21]

- Induce decarboxylation of acetoacetate to acetone.[19][20][21]

2. Headspace GC-MS Analysis:

- Transfer the prepared sample to a headspace vial.

- Incubate the vial at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

- Inject a sample of the headspace gas into the GC-MS system.

- GC Parameters (example):

- Column: 30 m × 0.25 mm with 0.25 µm RXi®-5 SilMS[22]

- Initial Temperature: 60°C[22]

- Temperature Ramp: Increase to 150°C at 10°C/min, then to 300°C.[22]

- MS Parameters (example):

- Ionization Mode: Electron Ionization (EI)

- Quantification Ion: m/z 181 for the acetone-PFBHA derivative[22]

3. Data Analysis:

- Quantify the concentration of acetone (and by extension, the original ketone bodies) by comparing the peak area of the analyte to that of the internal standard.

Spectrophotometric Assay of Acetoacetate

This enzymatic assay provides a rapid and sensitive method for determining acetoacetate concentrations.

1. Principle:

- Acetoacetate is enzymatically reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of acetoacetate in the sample.[23]

2. Reagents:

- Assay Buffer (e.g., Tris-HCl, pH 7.4)

- NADH solution

- β-hydroxybutyrate Dehydrogenase enzyme solution

- Acetoacetate standards

3. Procedure:

- Set up a reaction mixture containing the assay buffer and NADH in a cuvette.

- Add the plasma sample or acetoacetate standard to the cuvette and mix.

- Measure the initial absorbance at 340 nm (A1).

- Initiate the reaction by adding the β-hydroxybutyrate dehydrogenase solution.

- Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).

- The change in absorbance (ΔA = A1 - A2) is used to calculate the acetoacetate concentration.

Enzymatic Assay of HMG-CoA Synthase Activity

This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoA).

1. Principle:

- The reaction catalyzed by HMG-CoA synthase releases CoA. This free CoA can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of CoA to produce a yellow-colored product that absorbs light at 412 nm.[10][24]

2. Reagents:

- Assay Buffer (e.g., Tris-HCl, pH 8.0)

- Acetyl-CoA

- Acetoacetyl-CoA

- DTNB solution

- Purified HMG-CoA Synthase or mitochondrial lysate

3. Procedure:

- Prepare a reaction mixture containing the assay buffer, acetyl-CoA, acetoacetyl-CoA, and DTNB in a microplate well or cuvette.

- Initiate the reaction by adding the enzyme source.

- Monitor the increase in absorbance at 412 nm over time.

- The rate of change in absorbance is proportional to the HMG-CoA synthase activity.

Signaling Pathways and Regulatory Networks

The enzymatic machinery of ketogenesis is under the tight control of a complex network of signaling pathways that respond to hormonal and nutritional cues.

Hormonal Regulation